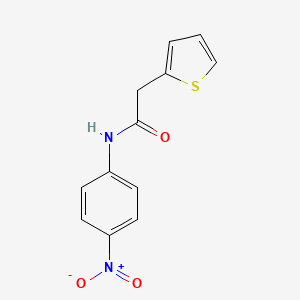![molecular formula C19H16F3N3O B4182375 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4182375.png)
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide
Overview
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide, commonly known as MBP-TB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MBP-TB is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways. For example, in cancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. In addition, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
MBP-TB has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit angiogenesis. Moreover, it has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress and inflammation in the brain. In addition, it has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Advantages and Limitations for Lab Experiments
One of the advantages of using MBP-TB in lab experiments is its high yield of synthesis, which makes it readily available for research purposes. Moreover, it has been shown to exhibit potent therapeutic effects in various diseases. However, one of the limitations of using MBP-TB is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on MBP-TB. One of the areas of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, further research is needed to understand the mechanism of action of MBP-TB and its potential targets. In addition, the development of novel analogs of MBP-TB with improved pharmacokinetics and bioavailability may enhance its therapeutic potential.
Conclusion:
In conclusion, MBP-TB is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. Moreover, it has been shown to modulate various signaling pathways and exhibit potent biochemical and physiological effects. Although there are some limitations to its use in lab experiments, further research on MBP-TB may lead to the development of novel therapeutic agents for various diseases.
Scientific Research Applications
MBP-TB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In cancer research, MBP-TB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-13-5-2-3-6-15(13)11-25-12-17(10-23-25)24-18(26)14-7-4-8-16(9-14)19(20,21)22/h2-10,12H,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDCUMWDJOPADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



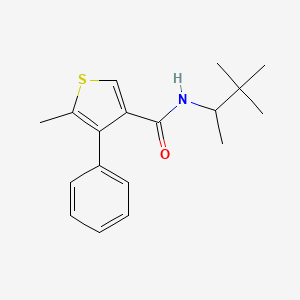
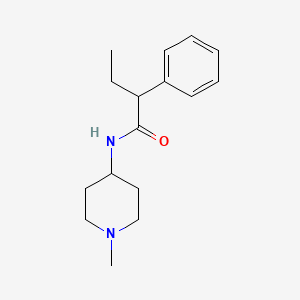
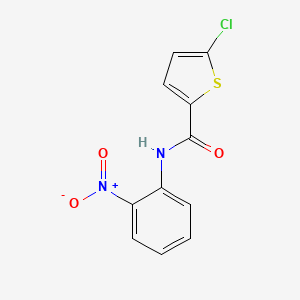
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4182314.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182322.png)


![methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182358.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4182360.png)
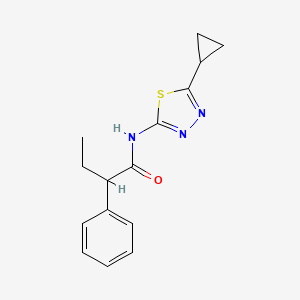
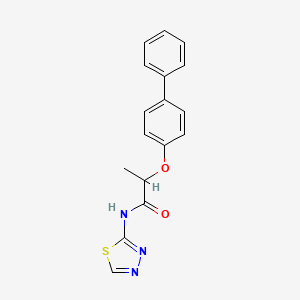
![ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4182380.png)

